molecular formula C18H19N3O2S B2788988 N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide CAS No. 1448037-36-2

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide

Cat. No.: B2788988
CAS No.: 1448037-36-2
M. Wt: 341.43
InChI Key: QFHFPUFNUVOQAZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide is a complex organic compound that belongs to the class of imidazopyridines Imidazopyridines are known for their significant biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

The compound, N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide, is a derivative of imidazo[1,2-a]pyridine . This class of compounds has been found to be effective as covalent anticancer agents . The primary target of this compound is the KRAS G12C protein, a common mutation in many types of cancer .

Mode of Action

The compound acts as a targeted covalent inhibitor (TCI) . It binds covalently to the KRAS G12C protein, inhibiting its function . This disruption of the protein’s activity can lead to the death of cancer cells, thereby exhibiting its anticancer effects .

Biochemical Pathways

RAS signaling pathway . This pathway is crucial for cell proliferation and survival, and its disruption can lead to the death of cancer cells .

Pharmacokinetics

Imidazole-containing compounds are generally known for their broad range of chemical and biological properties . They are highly soluble in water and other polar solvents, which could potentially enhance their bioavailability .

Result of Action

The compound’s action results in the inhibition of the KRAS G12C protein, leading to the disruption of cancer cell proliferation and survival . This can result in the death of cancer cells and potentially shrinkage of tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the synthesis of imidazo[1,2-a]pyridines has been found to be more efficient under microwave irradiation . This suggests that the compound’s synthesis and possibly its action could be influenced by temperature and other environmental conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide typically involves multi-step reactions. One common method includes the reaction of imidazo[1,2-a]pyridine with cyclopropylamine and 4-methylbenzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogenated groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine: A parent compound with similar structural features.

    N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide: A closely related compound with a different substituent group.

    4-methylbenzenesulfonamide: A simpler sulfonamide derivative.

Uniqueness

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide stands out due to its unique combination of the imidazopyridine core with the cyclopropyl and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c1-14-5-9-17(10-6-14)24(22,23)21(15-7-8-15)13-16-12-19-18-4-2-3-11-20(16)18/h2-6,9-12,15H,7-8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFHFPUFNUVOQAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CN=C3N2C=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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